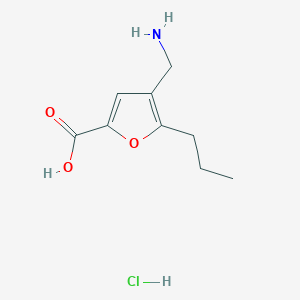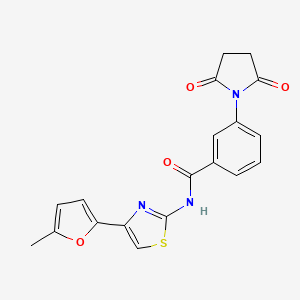
N-(2-(fenilsulfonil)-1,2,3,4-tetrahidroisoquinolin-7-il)ciclopentanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been achieved through various chemical reactions, including the Pummerer-type cyclization. For instance, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction as a key step resulted in the formation of cyclized products in moderate yields, with boron trifluoride diethyl etherate enhancing the cyclization process (Saitoh et al., 2001). This synthesis method emphasizes the importance of selecting appropriate reagents and conditions for the successful cyclization of phenylsulfonyl tetrahydroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has been elucidated through various analytical techniques. Crystallographic studies have provided insights into the conformation and intermolecular interactions within such compounds, revealing the structural basis for their chemical reactivity and physical properties (Cunico et al., 2016).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo a range of chemical reactions, including radical cyclizations that lead to the formation of polycyclic imines with significant yields. Such cyclizations typically result in the production of stable bicyclic and tricyclic aldimines and ketimines, demonstrating the versatility of these compounds in synthetic chemistry (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various chemical environments. The crystal structures of hemihydrates of related compounds have been reported, highlighting the role of water molecules in stabilizing the crystal lattice and influencing the compound's physical properties (Cunico et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide derivatives, such as reactivity with various chemical reagents, stability under different conditions, and their ability to undergo specific chemical transformations, have been a focus of research. Studies have explored the reactivity of these compounds in Pummerer-type cyclization reactions and their ability to form diverse chemical structures, indicating their potential utility in synthetic organic chemistry (Saitoh et al., 2001).
Aplicaciones Científicas De Investigación
Organocatálisis
N-(fenilsulfonil)bencensulfonamida (NPBSA): sirve como un organocatalizador eficiente para la síntesis de 2-aril-4,5-difenil-1H-imidazoles. Los investigadores han desarrollado un protocolo suave y ecológico utilizando NPBSA para construir estos valiosos compuestos heterocíclicos. Las características clave de este método incluyen:
- Rentabilidad y seguridad: NPBSA ofrece una alternativa más segura a los métodos peligrosos catalizados por ácidos de Lewis .
Estudios de electrofilia y nucleofilia
Los investigadores han investigado la electrofilia y la nucleofilia de los dienos 2-fenilsulfonil, incluyendo NPBSA. Estos estudios clasifican a NPBSA como un electrófilo fuerte y un nucleófilo moderado según las escalas globales de electrofilia y nucleofilia .
Síntesis heterocíclica
NPBSA se ha utilizado en la síntesis heterocíclica. Por ejemplo:
- Síntesis de 2-aril-4,5-difenil-1H-imidazoles: NPBSA cataliza la condensación de benzilo, derivados de benzaldehído y acetato de amonio para producir estos valiosos compuestos .
Desarrollo de fármacos
El andamiaje de imidazol, presente en los 2-aril-4,5-difenil-1H-imidazoles, se asocia con diversas actividades farmacéuticas. Estos compuestos exhiben propiedades antialérgicas, antiinflamatorias, antitumorales, antibacterianas, antivirales e inhibidoras de la α-glucosidasa. Los investigadores exploran su potencial como candidatos a fármacos .
Catálisis más allá de los imidazoles
Si bien la aplicación principal de NPBSA reside en la síntesis de imidazoles, sus propiedades ácidas pueden encontrar un uso más amplio en otras transformaciones. Los investigadores continúan explorando su potencial catalítico.
En resumen, N-(2-(fenilsulfonil)-1,2,3,4-tetrahidroisoquinolin-7-il)ciclopentanocarboxamida (NPBSA) juega un papel fundamental en la organocatálisis, la química heterocíclica y el desarrollo de fármacos. Su versatilidad y perfil ecológico lo convierten en un compuesto emocionante para futuras investigaciones y aplicaciones en diversos campos científicos. 🌟
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown significant antimicrobial activity, particularly against staphylococcus and enterococcus species .
Mode of Action
It’s known that synthetic derivatives of similar compounds are often more effective in vitro than parent compounds due to stronger biological activities . These compounds contain two pharmacophore groups: a cinnamic acid moiety and benzenesulfonamide , which may interact with their targets to exert their effects.
Biochemical Pathways
Similar compounds have been shown to have significant antimicrobial, anticancer, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways related to these processes.
Result of Action
Similar compounds have shown significant antimicrobial activity, particularly against staphylococcus and enterococcus species . This suggests that the compound may have similar effects.
Action Environment
The effectiveness of similar compounds in vitro suggests that they may be stable and effective under a variety of conditions .
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(17-6-4-5-7-17)22-19-11-10-16-12-13-23(15-18(16)14-19)27(25,26)20-8-2-1-3-9-20/h1-3,8-11,14,17H,4-7,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUXDZLFUULQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)
![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)


![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)